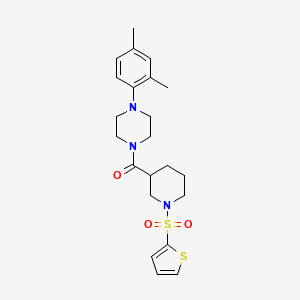

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with the molecular formula C22H29N3O3S2. It has been mentioned in the context of crystal structure studies .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, C25H36N4, was analyzed . The crystal structure was monoclinic, with specific atomic coordinates and displacement parameters provided .Wissenschaftliche Forschungsanwendungen

- Piperazine derivatives, including this compound, have demonstrated antimicrobial potential. Researchers explore their effectiveness against bacteria, fungi, and other pathogens. Mechanistic studies focus on interactions with microbial cell membranes or specific enzymes .

- Investigating the compound’s impact on tuberculosis (TB) is crucial due to the global TB burden. Researchers assess its ability to inhibit Mycobacterium tuberculosis growth, enhance drug efficacy, or reduce drug resistance .

- The compound’s structural features make it an interesting candidate for cancer research. Scientists study its effects on cancer cell lines, potential mechanisms of action, and synergistic interactions with existing chemotherapeutic agents .

- Viral infections remain a significant health challenge. Researchers explore whether this compound exhibits antiviral activity against specific viruses (e.g., influenza, herpes, or HIV). Mechanistic studies may involve viral entry inhibition or replication interference .

- Malaria continues to affect millions worldwide. Scientists investigate whether this compound could serve as a novel antimalarial agent. In vitro and in vivo experiments assess its potency against Plasmodium species and potential side effects .

- Computational studies explore the compound’s binding affinity to α1-AR. Docking simulations and molecular dynamics provide insights into its interactions with receptor sites, aiding drug design and optimization .

- Although not directly related to the compound, its structural motifs may inspire herbicidal research. Scientists evaluate similar derivatives for weed control, studying their effects on plant growth and photosynthesis .

Antimicrobial Activity

Antituberculosis Properties

Anticancer Research

Antiviral Investigations

Antimalarial Studies

α1-Adrenergic Receptor (α1-AR) Affinity

Herbicidal Activity

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The structure-activity relationships showed that phenylpiperazine is an important regional center where α receptors combine with drugs basic center, and these compounds have α receptor blocking activity in different degrees .

Biochemical Pathways

These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

In silico docking and molecular dynamics simulations, binding data together with adme calculations identified the promising lead compounds .

Result of Action

It was observed that similar compounds produced loss of cell viability of mcf-10a cells .

Eigenschaften

IUPAC Name |

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2/c1-17-7-8-20(18(2)15-17)23-10-12-24(13-11-23)22(26)19-5-3-9-25(16-19)30(27,28)21-6-4-14-29-21/h4,6-8,14-15,19H,3,5,9-13,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEPBZJVXINLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethylphenyl)-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)

![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)

![2,5-Diazabicyclo[4.2.0]octan-3-one](/img/structure/B2764198.png)

![5-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)

![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2764211.png)

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/no-structure.png)